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Compound of Interest

Compound Name:
4-Bromo-3',4',5'-

trifluorobenzophenone

CAS No.: 951888-42-9

Cat. No.: B1346314

Get Quote

Executive Summary
This guide provides a rigorous technical comparison between Benzophenone (BP) and its

perfluorinated analog, Decafluorobenzophenone (DFBP). For researchers in crystal

engineering and drug development, these two molecules represent a fundamental dichotomy in

non-covalent interactions: the switch from hydrogen-bond/

-stacking dominance in BP to quadrupole-driven stacking and halogen bonding in DFBP.

Key Takeaway: While Benzophenone relies on edge-to-face C-H...

interactions for lattice stability, Decafluorobenzophenone utilizes inverted quadrupole moments
to form face-to-face

-stacked motifs and F...F contacts. This structural shift results in a nearly 2x increase in melting
point and distinct solubility profiles critical for process chemistry.
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Part 1: Critical Data Comparison
The following data aggregates high-resolution single-crystal X-ray diffraction (SC-XRD) metrics.

Note the symmetry breaking in DFBP compared to the parent molecule.

Table 1: Crystallographic & Physical Metrics
Metric Benzophenone (BP)

Decafluorobenzophenone
(DFBP)

Formula

Crystal System Orthorhombic Monoclinic

Space Group (Chiral) (Redetermined at 100K)

Z (Molecules/Cell) 4 4

Melting Point 48–49 °C 92–94 °C

Density (

)
~1.23 g/cm³ ~1.95 g/cm³

Dominant Interaction
C-H...

(Edge-to-Face)

-hole...

/ F...F Contacts

Dihedral Angle ~54° (Twisted) ~52–60° (Variable by packing)

Solubility Profile
Lipophilic (Sol.[1][2] Benzene,

EtOH)

Fluorophilic/Amphiphilic (Sol.

MeOH, CHCl3)
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Analyst Note: The higher melting point of DFBP despite the loss of C-H donors indicates that

the cumulative strength of F...F and

-

(face-to-face) interactions exceeds the dispersive forces in native BP.

Part 2: Deep Dive – Intermolecular Mechanics
The Quadrupole Inversion
The most critical structural differentiator is the electrostatic potential (ESP) surface.

Benzophenone: The phenyl rings are electron-rich (negative quadrupole). They adopt a

"herringbone" or T-shaped packing to maximize C-H (

) to Ring (

) contact.

Decafluorobenzophenone: The high electronegativity of fluorine withdraws electron density,

leaving the ring centers electron-deficient (

-holes). This creates a positive quadrupole.

Result: DFBP molecules stack face-to-face with electron-rich guests or alternate in offset

stacks to align C-F dipoles, a phenomenon not seen in native BP.

Halogen Bonding vs. Hydrogen Bonding
In co-crystal engineering, DFBP is a premier Halogen Bond Donor.

Mechanism: The

-hole on the Fluorine atoms (though weak compared to Br or I) and the
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-hole on the carbonyl carbon allow DFBP to act as a Lewis acid.

Application: It readily forms co-crystals with Lewis bases (e.g., ethers, amines) where the

interaction is linear (C-F...:Base). Native BP cannot participate in this motif and relies solely

on being a Hydrogen Bond Acceptor (via Carbonyl O).

Part 3: Experimental Protocols
Protocol A: Selective Crystallization of DFBP
Objective: Obtain single crystals suitable for XRD or co-crystal screening.

Reagents:

Decafluorobenzophenone (98%+ purity)[3]

Solvent A: Chloroform (

) - Good solubility

Solvent B: n-Hexane - Antisolvent

Workflow:

Dissolution: Dissolve 100 mg of DFBP in 2 mL of

in a scintillation vial. Mild heating (30°C) may speed dissolution.

Filtration: Filter through a 0.45

m PTFE syringe filter to remove dust nucleation sites.

Vapor Diffusion (The "Slow" Method):

Place the open vial inside a larger jar containing 10 mL of n-Hexane.

Seal the outer jar tightly.

Allow to stand undisturbed at 20°C for 3-5 days.
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Harvesting: Colorless, block-like crystals (Monoclinic C2) will form.

Note: If co-crystallizing with an electron-rich guest (e.g., anthracene), mix 1:1 molar

equivalents in step 1.

Protocol B: Synthesis via Nucleophilic Aromatic
Substitution ( )
Context: DFBP is not just a target; it is a scaffold. The para-fluorines are highly activated.

Reaction: Dissolve DFBP (1 eq) in DMF.

Nucleophile: Add O- or N-nucleophile (e.g., Phenol, 2 eq) and

(2.5 eq).

Conditions: Heat to 60-80°C. The electron-withdrawing carbonyl activates the para positions.

Purification: Pour into ice water. The substituted product typically precipitates due to reduced

solubility compared to the perfluoro-precursor.

Part 4: Visualization of Engineering Workflow
The following diagram outlines the decision matrix for selecting between BP and DFBP

scaffolds based on desired solid-state properties.

Target Molecule Design Select Scaffold

Benzophenone (BP)Lipophilic/Standard

Decafluorobenzophenone (DFBP)

Fluorinated/Robust

Mechanism:
C-H...π & Dispersion

Mechanism:
π-Hole Stacking & Halogen Bonding

Outcome:
Lower MP (<50°C)

High Solubility

Outcome:
High MP (>90°C)

Phase Segregation

Application:
UV Blocker / Photoinitiator

Application:
Co-crystal Host / Fluoropolymer

Click to download full resolution via product page

Caption: Decision workflow for selecting benzophenone scaffolds based on intermolecular

mechanisms and desired physical outcomes.
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Part 5: Application in Drug Development
For medicinal chemists, the transition from BP to DFBP is often a strategy for Bioisosterism:

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, unlike the C-H

bonds in BP which are prone to hydroxylation.

Lipophilicity Modulation: While fluorination generally increases lipophilicity (

), the specific polarity of the C=O bond in DFBP can modulate solubility in biological media.

Binding Affinity: The ability of DFBP derivatives to engage in "orthogonal" interactions

(halogen bonding with protein backbone carbonyls) offers a binding mode unavailable to

non-fluorinated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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